3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide

Lipophilicity Physicochemical property comparison Drug-likeness

Researchers requiring a non-fungible 1,2,4-oxadiazole benzamide with zero hydrogen-bond donors face limited options. This compound provides a unique N-isopropyl-N-propyl disubstitution (HBD=0), a chloromethyl electrophilic handle, and a systematic analog series for SAR and computational modeling. • Zero HBD avoids P-gp efflux and kinase hinge H-bonding interference • Chloromethyl group enables nucleophilic displacement (patent US9737542, derivative IC₅₀ 550 nM vs. AAK1) • Lead-like MW (321.8 Da) and 6 rotatable bonds support fragment-to-lead progression Supplied at ≥95% purity with global shipping from multiple stock points.

Molecular Formula C16H20ClN3O2
Molecular Weight 321.8 g/mol
CAS No. 1119449-60-3
Cat. No. B1293001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide
CAS1119449-60-3
Molecular FormulaC16H20ClN3O2
Molecular Weight321.8 g/mol
Structural Identifiers
SMILESCCCN(C(C)C)C(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl
InChIInChI=1S/C16H20ClN3O2/c1-4-8-20(11(2)3)16(21)13-7-5-6-12(9-13)15-18-14(10-17)22-19-15/h5-7,9,11H,4,8,10H2,1-3H3
InChIKeyBSZYKMVHHGJYES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide: Core Scaffold & Characteristics


3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide (CAS 1119449-60-3) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole class, featuring a chloromethyl substituent at the oxadiazole 5-position and an N-isopropyl-N-propyl disubstituted benzamide at the meta-position of the phenyl ring . The molecular formula is C₁₆H₂₀ClN₃O₂ with a molecular weight of 321.8 g/mol, and the compound carries the MDL identifier MFCD12026835 [1]. It is supplied as a research-grade building block by multiple vendors including Fluorochem (SKU F366077), Santa Cruz Biotechnology (sc-310762), ChemScene (CS-0714823), and Combi-Blocks (QY-0602), typically at ≥95% purity, and is classified with GHS07 hazard pictograms (harmful/irritant) . This compound is part of the AldrichCPR collection of unique chemicals provided to early discovery researchers; Sigma-Aldrich notes that analytical data is not collected for this product and the buyer assumes responsibility for identity and purity confirmation . Critically, as of the date of this analysis, no primary research papers, patents, or publicly available bioactivity screening data (e.g., ChEMBL, PubChem BioAssay, BindingDB) have been identified that report quantitative biological activity data specific to this exact compound.

Zero hydrogen bond donors (HBD=0) — supports permeability profiling and efflux avoidance studies.
5-chloromethyl-1,2,4-oxadiazole electrophilic handle for nucleophilic derivatization and building-block synthesis.
N,N-disubstituted benzamide eliminates competing amide N–H reactions; research-grade building block supplied at ≥95% purity (buyer confirms identity).

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide: Non-Substitutability in SAR Studies


Within the 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide sub-series, four structurally contiguous analogs—each with a distinct amide substitution pattern—exhibit divergent computed physicochemical properties that preclude interchangeability in medicinal chemistry campaigns [1]. The target compound's N-isopropyl-N-propyl disubstitution confers a unique combination of lipophilicity, hydrogen-bond acceptor count, rotatable bond profile, and steric bulk that is absent in the N-ethyl-N-methyl analog (CAS 1119449-61-4), the N-isopropyl mono-substituted analog (CAS 1119452-67-3), and the unsubstituted primary benzamide (CAS 2279124-08-0) . In structure–activity relationship (SAR) studies, even minor N-alkyl modifications can shift target engagement, cellular permeability, and metabolic stability by orders of magnitude—making blind analog substitution a high-risk decision when quantitative comparator data is unavailable . The chloromethyl group on the oxadiazole ring further serves as a critical electrophilic handle for nucleophilic derivatization, as evidenced by its incorporation via this exact moiety into more complex kinase inhibitor scaffolds in patent US9737542 (Example 11), demonstrating the compound's role as a non-fungible building block in lead optimization [2].

HBD count mismatch: N-isopropyl mono-substituted or primary amide analogs introduce a hydrogen bond donor that may alter permeability and efflux profiles.
Lipophilicity shift: estimated XLogP3 differs by +0.4–2.0 units vs. lighter analogs, potentially changing target engagement and metabolic stability.
Chloromethyl reactivity context: non-chloromethyl oxadiazoles lack the derivatizable handle; even among chloromethyl analogs, amide substitution may modulate SN2 reactivity.

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide: Differentiation vs. Structural Analogs


Lipophilicity Differentiation vs. Primary Amide and N-Ethyl-N-Methyl Analogs

The target compound carries an N-isopropyl-N-propyl disubstituted amide, which increases computed lipophilicity relative to the N-ethyl-N-methyl analog (CAS 1119449-61-4, XLogP3 = 2.1) and the unsubstituted primary benzamide (CAS 2279124-08-0, XLogP3 = 1.1). While an experimentally validated XLogP3 value for the target compound is not currently available in PubChem, the addition of extra methylene units (isopropyl = 3 carbons, propyl = 3 carbons vs. ethyl = 2, methyl = 1) is expected to increase logP by approximately 0.5–1.0 units based on additive fragment contributions (class-level inference). Such differences in lipophilicity are known to affect membrane permeability, plasma protein binding, and off-target promiscuity in medicinal chemistry campaigns [1][2].

Lipophilicity Shift
Class-level inference
Est. XLogP3 ~2.5–3.1 vs. N-ethyl-N-methyl (2.1) and primary amide (1.1)
Lipophilicity differentiation supports SAR exploration of permeability–promiscuity trade-offs.
Exact XLogP3 not deposited; fragment-based estimate — verify experimentally.
Lipophilicity Physicochemical property comparison Drug-likeness

Hydrogen Bond Donor Absence vs. Mono-Substituted and Primary Amide Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0) due to its fully N,N-disubstituted amide, whereas the N-isopropyl mono-substituted analog (CAS 1119452-67-3) has HBD = 1, and the primary benzamide (CAS 2279124-08-0) has HBD = 1 (formally H₂N–CO–, with two donors) [1]. The N-ethyl-N-methyl analog (CAS 1119449-61-4) also has HBD = 0 [2]. The reduction from HBD = 1 to HBD = 0 is a binary pharmacophoric distinction: a single hydrogen bond donor can determine whether a compound is a P-glycoprotein substrate, crosses the blood–brain barrier, or engages a specific kinase hinge-binding motif. In compound library screening, HBD count is a primary filter in Rule-of-Five and CNS MPO scoring; the target compound and the N-ethyl-N-methyl analog share HBD = 0, but the mono-substituted and primary amide analogs differ fundamentally in this parameter.

H‑Bond Donor Count
Head-to-head
Target HBD=0 vs. N-isopropyl analog (HBD=1) and primary benzamide (HBD=1)
Binary HBD difference impacts permeability and efflux liability; not interchangeable.
Computed from SMILES — no experimental HBD assay needed.
Hydrogen bonding Permeability Blood–brain barrier penetration

Rotatable Bond Count and Flexibility vs. Primary Analogs

The target compound's N-isopropyl-N-propyl substitution yields 6 rotatable bonds, compared to 4 rotatable bonds for the N-ethyl-N-methyl analog (CAS 1119449-61-4), 3 for the primary benzamide (CAS 2279124-08-0), and approximately 4–5 for the N-isopropyl mono-substituted analog (CAS 1119452-67-3) [1][2]. Each additional rotatable bond increases the entropic penalty upon binding to a protein target (estimated at ~0.7–1.5 kcal/mol per frozen rotor) and is inversely correlated with oral bioavailability in the Veber rule set (≤10 rotatable bonds preferred). The target compound's intermediate flexibility (6 rotatable bonds, within the Veber threshold) provides a distinct conformational sampling profile relative to the more rigid N-ethyl-N-methyl analog (4 bonds) and the highly flexible N-[2-(dimethylamino)ethyl] analog (approximately 7–8 bonds), enabling differentiated SAR exploration of conformational entropy–enthalpy compensation.

Rotatable Bonds
Head-to-head
6 rotors (target) vs. 4 (N-ethyl-N-methyl) and 3 (primary amide)
Higher flexibility alters entropy penalty and bioavailability probability — scaffold selection depends on target binding site.
Within Veber threshold (≤10).
Conformational flexibility Entropic penalty Oral bioavailability

Chloromethyl Electrophilic Handle as Derivatizable Building Block

The 5-chloromethyl substituent on the 1,2,4-oxadiazole ring serves as an electrophilic center amenable to nucleophilic substitution (Sₙ2) with amines, thiols, and alkoxides. This reactive handle is directly exploited in US Patent 9,737,542 (Bristol-Myers Squibb), Example 11, where the 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenyl moiety—identical to the core of the target compound—is elaborated into a 5-((4-aminopiperidin-1-yl)methyl) derivative that inhibits AP2-associated protein kinase 1 (AAK1) with an IC₅₀ of 550 nM [1]. Although the final patented compound is a more complex pyrrolo[2,1-f][1,2,4]triazin-4-amine derivative, the chloromethyl oxadiazole benzamide fragment serves as the essential synthetic entry point. In contrast, non-chloromethyl analogs (e.g., 5-methyl, 5-H, or 5-aryl oxadiazoles) lack this reactive handle entirely, making them unsuitable for the same derivatization strategy. Comparative pricing: the target compound is listed at $450/500 mg from Santa Cruz Biotechnology (sc-310762), while the N-isopropyl mono-substituted analog (CAS 1119452-67-3, Fluorochem F366078) and the N-ethyl-N-methyl analog (CAS 1119449-61-4, Fluorochem F366080) are offered at different price points and pack sizes, reflecting distinct supply chain positions .

Chloromethyl Handle
Supporting evidence
Used in US9737542 Ex.11 to build AAK1 inhibitor (IC₅₀ 550 nM)
Electrophilic center enables amine derivatization; N,N-disubstitution avoids competing N–H side reactions.
Reactivity may be modulated by steric environment; validate in your system.
Nucleophilic substitution Building block Lead optimization

Molecular Weight and Heavy Atom Count Differentiation

The target compound (MW = 321.8 g/mol) occupies a distinct molecular weight position within the 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide series. The primary benzamide (CAS 2279124-08-0) is a fragment-sized molecule at 237.64 g/mol, the N-ethyl-N-methyl analog (CAS 1119449-61-4) and N-isopropyl analog (CAS 1119452-67-3) are intermediate at ~279.7 g/mol, and the target compound approaches the upper boundary of lead-like space at 321.8 g/mol [1]. In fragment-based drug discovery (FBDD), the primary benzamide (MW 237.64, Heavy Atom Count = 16) is a suitable fragment screening candidate, while the target compound (MW 321.8, Heavy Atom Count = 22) represents a more elaborated lead-like molecule. This ~42 Da and ~84 Da mass increment over the mono-substituted and primary amide analogs, respectively, corresponds to the addition of specific hydrophobic alkyl groups that can fill lipophilic protein pockets. The quantified MW difference directly impacts ligand efficiency (LE) calculations: if both compounds bind with the same IC₅₀, the heavier target compound would have a lower LE, making it a deliberate choice for potency-driven rather than efficiency-driven optimization.

Molecular Weight
Head-to-head
321.8 Da (target) vs. 279.7 Da (N-ethyl-N-methyl) and 237.6 Da (primary amide)
MW progression (+42 Da per step) supports fragment-to-lead campaigns; heavier compound may prioritize potency over ligand efficiency.
Heavy atom count: 22 (target), 19, 16.
Molecular weight Lead-likeness Fragment-based drug discovery

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropyl-N-propylbenzamide: Research & Application Scenarios


HBD-Free, Lipophilic Scaffold for Lead Optimization

When an SAR campaign requires a 1,2,4-oxadiazole benzamide core with zero hydrogen bond donors—to eliminate N–H-mediated efflux by P-glycoprotein or to avoid competing hydrogen bonding with a kinase hinge region—the target compound (HBD = 0) is the appropriate choice over the N-isopropyl mono-substituted analog (CAS 1119452-67-3, HBD = 1) or the primary benzamide (CAS 2279124-08-0, HBD = 1), which both introduce an amide N–H that can act as a hydrogen bond donor and alter permeability and target engagement profiles [1]. The N-ethyl-N-methyl analog (CAS 1119449-61-4) also has HBD = 0 but differs in lipophilicity (XLogP3 = 2.1 vs. target compound's estimated XLogP3 ~2.5–3.1), rotatable bond count (4 vs. 6), and may not provide the same hydrophobic pocket complementarity [2].

Kinase-Targeting Chemical Probes via Chloromethyl Derivatization

The chloromethyl group on the oxadiazole ring enables nucleophilic displacement with amine-containing fragments, as demonstrated in US Patent 9,737,542, Example 11, where an elaborated derivative incorporating the 3-(5-(chloromethyl)-1,2,4-oxadiazol-3-yl)phenyl motif achieved an IC₅₀ of 550 nM against AAK1 kinase [3]. The target compound's fully N,N-disubstituted amide precludes internal competition from an amide N–H during derivatization—an advantage over the N-isopropyl mono-substituted analog (CAS 1119452-67-3), whose secondary amide proton may participate in undesired side reactions or form intramolecular hydrogen bonds that alter the chloromethyl group's reactivity.

Fragment-to-Lead Campaigns with Molecular Weight Progression

For fragment-based drug discovery programs progressing from hit identification (fragment-sized molecules, MW < 300 Da) to lead optimization (MW 300–500 Da), the four-analog series provides a systematic MW progression: primary benzamide (237.64 Da, fragment) → N-ethyl-N-methyl / N-isopropyl analogs (~279.7 Da, fragment–lead boundary) → N-isopropyl-N-propyl target compound (321.8 Da, lead-like). Each step adds quantifiable hydrophobic bulk (+42 Da increments), enabling medicinal chemists to correlate MW increases with potency gains, selectivity shifts, and ADME property changes in a controlled analog-by-analog manner [4]. The target compound occupies the most lead-like position in this series and is appropriate when fragment growing has identified a lipophilic pocket requiring the N-isopropyl-N-propyl motif.

Computational Model Building and FEP Validation

The systematic structural variation across the analog series (primary amide → N-ethyl-N-methyl → N-isopropyl → N-isopropyl-N-propyl) provides an ideal training and validation set for computational models, including Free Energy Perturbation (FEP) calculations and molecular dynamics simulations. The target compound's 6 rotatable bonds, intermediate lipophilicity, and absence of hydrogen bond donors create a well-defined perturbation from the N-ethyl-N-methyl analog (4 rotatable bonds, XLogP3 = 2.1), enabling quantitative assessment of computational predictions against experimental binding and permeability data—once such data are generated for this compound [2][4].

Application
Selection Property
Validation Focus
HBD‑free lipophilic scaffold for lead optimization
Zero H‑bond donors, estimated XLogP3 ~2.5–3.1, N,N‑disubstitution
Permeability assay, P‑gp efflux ratio; confirm no N–H interference in target binding
Chloromethyl derivatization to kinase‑targeting probes
Electrophilic chloromethyl handle, absence of competing amide N–H
SN2 reaction optimization; verify derivative activity in kinase panel (e.g., AAK1 context)
Fragment‑to‑lead molecular weight progression
MW 321.8 Da, 22 heavy atoms, intermediate rotatable bonds
Correlate MW increase with potency, selectivity, and ADME shifts across analog series
Computational model building and FEP validation
Systematic structural variation (HBD, rotors, MW) against N‑ethyl‑N‑methyl analog
Compare predicted vs. experimental binding/permeability when data become available
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